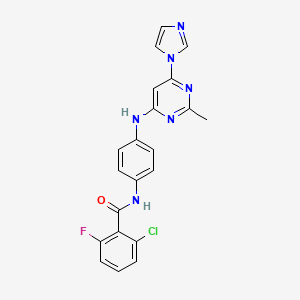
6-(dimethylamino)-3-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(dimethylamino)-3-methylpyrimidin-4(3H)-one” is a systemic, eradicant fungicide . It has a high aqueous solubility and is quite volatile . Based on its chemical properties, it may leach to groundwater . It can be persistent in soil systems .
Synthesis Analysis
The synthesis of dihydropyrimidinone (DHPM) derivatives, which are similar to the compound , has been achieved using Citrus macroptera juice via the Biginelli reaction . This method showed better yield, shorter reaction time, and did not require an organic solvent for the reaction .Chemical Reactions Analysis
The compound “4-Dimethylaminopyridine (DMAP)”, which is structurally similar to “6-(dimethylamino)-3-methylpyrimidin-4(3H)-one”, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Applications De Recherche Scientifique
Medicine: Anticancer Research
This compound has been studied for its potential use in anticancer treatments. Organotin (IV) complexes containing similar structures have shown cytotoxic effects against human breast cancer cells (MCF-7). These complexes can induce apoptosis, which is a programmed cell death crucial for stopping cancer cell proliferation .
Agriculture: Herbicide Development
In the agricultural sector, compounds with similar structures are used in the development of herbicides. For instance, Hexazinone, a compound with a related structure, is a broad-spectrum herbicide used to control a variety of weeds in crops like sugarcane and alfalfa .
Environmental Science: Pollution Control
Related compounds are being explored for their role in environmental science, particularly in pollution control. They are examined for their leachability and mobility in soil, as well as their ecotoxicity, which includes effects on fish, daphnia, and bees .
Material Science: Nonlinear Optical Materials
In material science, derivatives of this compound are used to create nonlinear optical materials for devices. These materials are essential for applications such as frequency conversion, optical modulation, and integrated optics .
Chemical Engineering: Process Optimization
Chemical engineering utilizes such compounds in process optimization. The unique properties of these compounds can influence reaction mechanisms and pathways, leading to more efficient chemical processes and production methods .
Biochemistry: Metabolic Pathway Studies
In biochemistry, compounds like “6-(dimethylamino)-3-methylpyrimidin-4(3H)-one” are used to study metabolic pathways. They can act as inhibitors or activators of certain enzymes, helping to elucidate the biochemical pathways in organisms .
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for “6-(dimethylamino)-3-methylpyrimidin-4(3H)-one” are not available, research into similar compounds like dihydropyrimidinone (DHPM) derivatives has shown promising results in the field of anticancer drug development . These compounds have shown significant cell death in human A549 lung adenocarcinoma cells , indicating that they might be promising anticancer drug candidates for treating different types of cancers, particularly cancer of the lung .
Propriétés
IUPAC Name |
6-(dimethylamino)-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9(2)6-4-7(11)10(3)5-8-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTWJKTVLOJQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-3-methylpyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Azaspiro[2.5]octan-7-one;hydrochloride](/img/structure/B2900235.png)
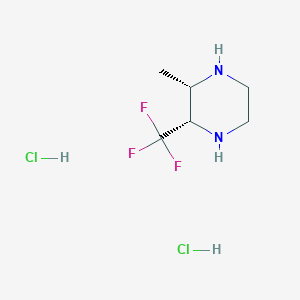
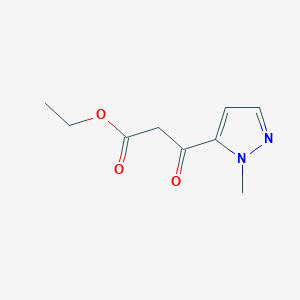
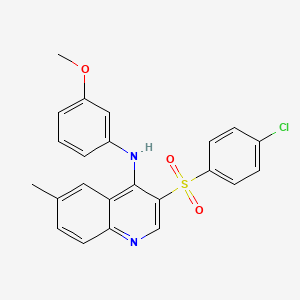
![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
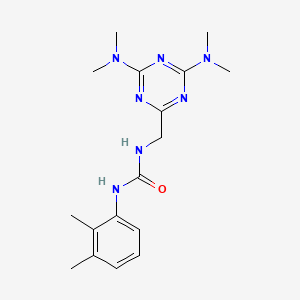
![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)
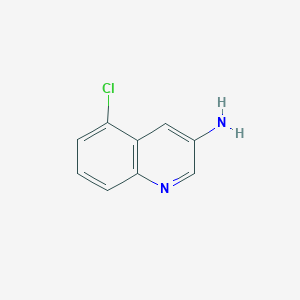
![N-(4-fluorobenzyl)-3-isobutyl-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2900250.png)
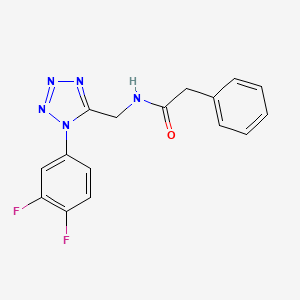
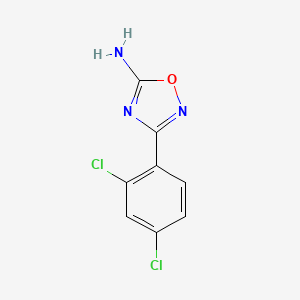
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)

